Quercetin 3-Sulfate Potassium Salt

Description

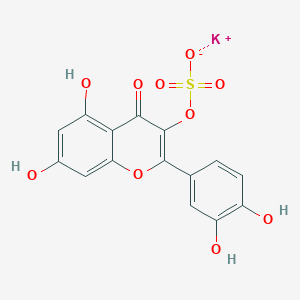

Quercetin (B1663063) 3-Sulfate Potassium Salt is the potassium salt form of Quercetin 3-sulfate, a primary metabolite formed in the human body following the consumption of quercetin-rich foods. wikipedia.orgwikipedia.org While quercetin itself is abundant in fruits and vegetables like onions, apples, and berries, it is rarely present as the free aglycone in plasma. healthline.comwebmd.comnih.gov Instead, it undergoes extensive metabolism, primarily through sulfation, glucuronidation, and methylation in the liver and intestines. nih.govmdpi.com Quercetin 3-sulfate is one of the major metabolites found circulating in human plasma, making its study essential for understanding the in vivo effects attributed to dietary quercetin. wikipedia.orgwikipedia.orgresearchgate.net The potassium salt form provides a stable, water-soluble compound suitable for laboratory research. nih.govcymitquimica.com

Table 1: Physicochemical Properties of Quercetin 3-Sulfate Potassium Salt

| Property | Value | Source |

|---|---|---|

| CAS Number | 121241-74-5 | wikipedia.orgscbt.com |

| Molecular Formula | C₁₅H₉KO₁₀S | scbt.com |

| Molecular Weight | 420.39 g/mol | scbt.com |

| IUPAC Name | potassium;[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] sulfate (B86663) | clearsynth.com |

| Synonyms | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(sulfooxy)-4H-1-benzopyran-4-one Potassium Salt | cymitquimica.com |

Flavonoids, a diverse group of polyphenolic compounds, are secondary metabolites in plants with a wide range of reported biological activities. nih.gov When ingested by humans, these compounds, including quercetin, are subject to extensive Phase II biotransformation reactions. wikipedia.orgresearchgate.net Sulfation, the enzymatic addition of a sulfo group, is a key metabolic pathway catalyzed by sulfotransferase (SOT) enzymes in the cytoplasm. nih.gov These enzymes transfer a sulfate group from a donor molecule, 3′-phosphoadenosine-5′-phosphosulfate (PAPS), to the hydroxyl groups of flavonoids. nih.gov

This metabolic conversion is critical because the circulating metabolites, such as quercetin-3-sulfate and quercetin-3-glucuronide, are the primary forms that interact with tissues throughout the body, rather than the original quercetin aglycone. wikipedia.orgmdpi.comresearchgate.net Consequently, understanding the bioactivity of these metabolites is paramount to accurately interpreting the health effects of dietary flavonoids. The study of Quercetin 3-Sulfate is thus a study of how the body processes and utilizes one of the most abundant dietary flavonoids. healthline.com

Sulfated flavonoids are a major focus in phytochemical and biomedical research for several reasons. kaust.edu.sakaust.edu.sa The addition of a sulfate group dramatically alters a flavonoid's physicochemical properties, most notably increasing its water solubility and polarity. nih.govresearchgate.net This change affects how the compound is transported, distributed, and ultimately excreted from the body. mdpi.com

Furthermore, sulfation can modulate the biological activity of the parent compound. ontosight.airesearchgate.net While sulfation sometimes reduces or inactivates the effects of the original flavonoid, this is not always the case. nih.govaacrjournals.org Some sulfated metabolites exhibit their own distinct biological functions. researchgate.net For instance, research shows that while quercetin metabolites may lack the direct vasorelaxant effects of the aglycone, they can protect against endothelial dysfunction under conditions of high oxidative stress. nih.gov

Additionally, sulfated flavonoids can act as a circulating reservoir. aacrjournals.org They can be taken up by cells and have the sulfate group removed by enzymes called sulfatases, a process known as desulfation. aacrjournals.org This intracellular conversion regenerates the active aglycone (quercetin) at specific tissue sites, suggesting that metabolites can serve as transport forms that release the active compound where it may be needed. aacrjournals.org This interplay between sulfation and desulfation is a key determinant of the ultimate biological effects of flavonoids in vivo. aacrjournals.org

Academic research on this compound has followed several key trajectories to elucidate its role and properties.

Synthesis and Identification: A significant area of research has been the chemical and enzymatic synthesis of quercetin sulfates to serve as authentic standards for metabolic studies. researchgate.netnih.govresearchgate.net Researchers have developed methods to produce various sulfated derivatives of quercetin, allowing for their precise identification and quantification in biological samples. researchgate.netnih.gov These standards have been crucial in confirming that Quercetin 3'-O-sulfate is a major urinary metabolite in rats fed quercetin and that Quercetin 3-sulfate is a principal metabolite in human plasma. wikipedia.orgresearchgate.netnih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are central to this work. nih.govgijhsr.comnih.gov

In Vitro Biological Activity: Numerous studies have investigated the biological effects of Quercetin 3-Sulfate in various cell-based models. This research often compares the activity of the metabolite to that of the parent quercetin. For example, studies have explored its antioxidant potential, finding that while sulfation can sometimes decrease free-radical scavenging activity compared to quercetin, certain sulfated forms still demonstrate significant antioxidant effects. nih.govresearchgate.net Other research has examined its influence on cell growth, revealing differential effects between normal and cancerous cells. One study found that Quercetin 3-sulfate displayed an opposite potency and efficacy in inhibiting the growth of normal human mammary epithelial cells versus breast cancer cells when compared to quercetin. aacrjournals.org Its role in inflammation has also been a focus, with studies showing that quercetin metabolites can downregulate the expression of inflammatory markers like cyclooxygenase-2 (COX-2). nih.gov

Table 2: Selected Research Findings on the Comparative Biological Activity of Quercetin and Quercetin 3-Sulfate

| Research Area | Quercetin (Parent Compound) | Quercetin 3-Sulfate (Metabolite) | Key Finding | Source |

|---|---|---|---|---|

| Breast Cell Growth Inhibition | Inhibits growth of normal and cancerous breast cells. More effective against normal cells (IC₅₀ ~20 µM) than cancer cells (IC₅₀ ~50 µM). | Also inhibits cell growth, but with opposite potency and efficacy compared to quercetin. | The sulfated metabolite shows a differential biological activity profile in normal versus cancerous breast cell lines. | aacrjournals.org |

| Antioxidant Activity (DPPH Assay) | Strong antioxidant activity. | Antioxidant activity is dramatically reduced when hydroxyl groups are substituted by a sulfate group. | Sulfation at the 3-position significantly diminishes the in vitro free-radical scavenging capacity. | nih.gov |

| Endothelial Function | Induces vasorelaxation. Inhibits NADPH oxidase-derived O₂⁻ release. | Lacks direct vasorelaxant effect. Inhibits NADPH oxidase-derived O₂⁻ release and prevents endothelial dysfunction under oxidative stress. | Metabolites may not be direct vasodilators but contribute to vascular protection by reducing oxidative stress. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O10S.K/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23;/h1-5,16-19H,(H,21,22,23);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGZBSINRIDFBT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9KO10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of quercetin (B1663063) 3-sulfate potassium salt. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

In the ¹H NMR spectrum of quercetin, characteristic signals are observed for the aromatic protons on the A and B rings, as well as the hydroxyl protons. thermofisher.com For quercetin 3-sulfate, the sulfation at the 3-position would lead to a downfield shift of the adjacent protons, particularly H-2' and H-6', compared to the parent quercetin molecule. The presence of the sulfate (B86663) group would also eliminate the signal from the 3-OH proton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in assigning the proton and carbon signals unambiguously and confirming the position of the sulfate moiety.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Quercetin and Its Derivatives

| Atom | Quercetin ¹H (ppm) thermofisher.com | Quercetin ¹³C (ppm) researchgate.net | Expected Change for Quercetin 3-Sulfate |

|---|---|---|---|

| H-6 | 6.05 (d) | 98.7 | Minor shift |

| H-8 | 6.30 (d) | 93.8 | Minor shift |

| H-2' | 7.45 (d) | 115.5 | Downfield shift |

| H-5' | 6.89 (d) | 116.1 | Minor shift |

| H-6' | 7.60 (dd) | 120.5 | Downfield shift |

| C-2 | - | 147.4 | Downfield shift |

| C-3 | - | 136.3 | Significant downfield shift due to sulfation |

| C-4 | - | 176.4 | Minor shift |

Note: The table presents typical chemical shifts for quercetin and hypothesized shifts for its 3-sulfate derivative based on general principles of NMR spectroscopy. Actual values for Quercetin 3-Sulfate Potassium Salt would require experimental determination.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum of quercetin typically shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. nih.govsemanticscholar.org The introduction of a sulfate group would result in additional, distinct absorption bands.

Specifically, the FTIR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfate group, typically in the region of 1215-1260 cm⁻¹ (asymmetric) and 1040-1065 cm⁻¹ (symmetric). The presence of the potassium salt would be confirmed by the absence of a broad O-H stretching band from a sulfonic acid group and the presence of ionic interactions. researchgate.net The characteristic C=O stretching vibration of the γ-pyrone ring in flavonoids is also a key feature. ptfarm.pl

Table 2: Key FTIR Absorption Bands for Quercetin and Expected for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) for Quercetin nih.govresearchgate.net | Expected Wavenumber (cm⁻¹) for this compound |

|---|---|---|

| O-H (phenolic) | 3400-3200 (broad) | 3400-3200 (broad, retained from other OH groups) |

| C=O (γ-pyrone) | ~1650 | ~1650 |

| C=C (aromatic) | 1600-1450 | 1600-1450 |

| S=O (asymmetric stretch) | - | ~1250 |

| S=O (symmetric stretch) | - | ~1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the quantification and assessment of the purity of this compound. Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated systems. The UV-Vis spectrum of quercetin in ethanol (B145695) typically displays two major absorption bands, Band I (350-385 nm) and Band II (250-270 nm). researchgate.netjocpr.com

The sulfation at the 3-position is expected to cause a hypsochromic (blue) shift in Band I compared to the parent quercetin molecule. The precise λmax (wavelength of maximum absorbance) would be determined by scanning a solution of the pure compound. jocpr.com For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. jchr.orgjocpr.com This method, while simple, can be susceptible to interference from other UV-absorbing compounds, highlighting the need for chromatographic separation for complex samples.

Table 3: UV-Vis Absorption Maxima for Quercetin and Expected for Quercetin 3-Sulfate

| Compound | Band I (λmax, nm) jocpr.com | Band II (λmax, nm) jocpr.com |

|---|---|---|

| Quercetin | ~374 | ~256 |

| Quercetin 3-Sulfate | Expected hypsochromic shift from ~374 nm | Expected minor shift from ~256 nm |

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as plasma or herbal extracts, and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD, PDA)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Photodiode Array (PDA) detection is a widely used method for the analysis of quercetin and its metabolites. researchgate.netresearchgate.netsci-hub.senih.gov Reversed-phase HPLC, typically using a C18 column, is the most common approach. The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govmdpi.com

The retention time of quercetin 3-sulfate would be shorter than that of the more lipophilic quercetin aglycone due to the increased polarity conferred by the sulfate group. DAD or PDA detectors provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment by comparing the spectrum of the analyte peak with that of a reference standard. researchgate.net

Table 4: Representative HPLC Method Parameters for the Analysis of Quercetin and its Metabolites

| Parameter | Typical Conditions nih.govmdpi.com |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and water (with 0.1-2% acid) |

| Flow Rate | 0.6 - 1.3 mL/min |

| Detection | DAD or PDA, monitoring at λmax of the analyte (e.g., ~370 nm for quercetin) |

| Retention Time | Dependent on specific method, quercetin 3-sulfate expected to elute earlier than quercetin |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound, including higher resolution, increased sensitivity, and faster analysis times. ucdavis.edunih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures.

UHPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for highly sensitive and selective quantification of quercetin metabolites in biological matrices like plasma. ucdavis.edunih.govacs.orgnih.govresearchgate.net This combination allows for the accurate measurement of low concentrations of quercetin 3-sulfate, which is crucial for pharmacokinetic studies. nih.govresearchgate.net The use of a C18 analytical column with a mobile phase of aqueous formic acid and acetonitrile is common in UHPLC-MS/MS methods for these analytes. nih.gov

Table 5: Typical UHPLC-MS/MS Parameters for the Analysis of Quercetin Metabolites

| Parameter | Typical Conditions ucdavis.edunih.gov |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, sub-2 µm) |

| Mobile Phase | Gradient elution with 0.1% aqueous formic acid and acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for sulfates |

| MS Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) |

| MRM Transition | Specific precursor and product ions for quercetin-3-sulfate would be selected |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the premier analytical tool for the definitive identification and precise quantification of quercetin and its metabolites, including sulfated forms. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems are employed to separate the target analyte, such as Quercetin 3-Sulfate, from other compounds in a sample mixture. ucdavis.edunih.gov The separation is typically achieved on a C18 reversed-phase column, using a mobile phase gradient consisting of an aqueous solution with a small percentage of acid (like formic acid) and an organic solvent, such as acetonitrile or methanol (B129727). nih.govnih.govresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative ion mode. For quercetin and its conjugates, negative ion mode is often preferred. nih.govekb.eg The mass spectrometer first measures the mass-to-charge ratio (m/z) of the precursor ion (the intact molecule of interest). This precursor ion is then fragmented, and the m/z of the resulting product ions are measured in the second stage of mass analysis.

This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is instrumental for quantitative analysis, especially for low-concentration analytes in complex matrices. nih.gov The specific transitions from a precursor ion to its product ions serve as a unique fingerprint for the compound. For instance, in the analysis of quercetin derivatives, specific MRM transitions are monitored for each compound to ensure accurate quantification. nih.gov

The use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) systems, further enhances identification capabilities by providing highly accurate mass measurements of both precursor and product ions. ucdavis.edu This allows for the determination of the elemental composition of an unknown compound, which is a significant aid in structural elucidation and the identification of novel metabolites. ucdavis.edu

Table 1: LC-MS/MS Parameters for Quercetin Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) | nih.gov |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) in negative mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Desolvation Gas Flow | 1,000 L/h at 550 °C | nih.gov |

| Capillary Voltage | 3,000 V | nih.gov |

Sample Preparation Strategies for Biological and Plant Matrices

The successful analysis of "this compound" by LC-MS/MS is highly dependent on the initial sample preparation. This critical step aims to extract the analyte from its matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. researchgate.net

For biological matrices such as human or animal plasma, sample preparation often involves protein precipitation followed by extraction. A common approach is to add an organic solvent like acetonitrile to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analytes can be further purified. In some methods, plasma samples are simply filtered before direct injection into the LC-MS/MS system. ucdavis.edu

For plant matrices , the extraction process is designed to efficiently isolate flavonoids from the complex plant material. Various techniques have been employed, including:

Solid-Phase Extraction (SPE): This is a widely used technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. researchgate.net Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net

Solvent Extraction: This involves maceration, sonication, or other techniques to extract compounds from solid plant material using solvents like methanol or ethanol. researchgate.netmdpi.com The choice of solvent, temperature, and extraction time can be optimized to maximize the recovery of the target analytes. mdpi.com

The selection of the most appropriate sample preparation method depends on the specific characteristics of the matrix and the analyte, as well as the sensitivity requirements of the subsequent analytical method.

Method Validation Parameters in Analytical Research

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process. The validation of methods for the quantification of quercetin and its metabolites, including "this compound," typically assesses several key parameters as outlined by international guidelines. nih.gov

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a specific concentration range if the response is directly proportional to the concentration. This is typically demonstrated by a high correlation coefficient (r or R²) for the calibration curve, often greater than 0.99. nih.govscielo.br

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. nih.gov In LC-MS/MS, the monitoring of specific MRM transitions provides high selectivity. mdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the added analyte that is detected by the method indicates the accuracy. Recoveries are often expected to be within a certain range, for example, 85-115%. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. nih.govresearchgate.net

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. nih.govresearchgate.net RSD values for precision are typically required to be low, often less than 15%. researchgate.netmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov These parameters define the sensitivity of the method.

Table 2: Example of Method Validation Parameters for Quercetin Analysis

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 0.05 - 200 µg/mL | scielo.br |

| Correlation Coefficient (r) | 0.9997 | scielo.br |

| Limit of Detection (LOD) | 18 ng/mL | scielo.br |

| Limit of Quantification (LOQ) | 29 ng/mL | scielo.br |

| Intra-assay Precision (RSD) | < 2% | scielo.br |

| Inter-assay Precision (RSD) | < 2% | scielo.br |

| Accuracy (Mean Recovery) | 93-94% | scielo.br |

Compound Index

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quercetin |

| Isorhamnetin |

| Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside |

| Rutin |

| Isorhamnetin-7-O-glucuronide-4'-O-sulfate |

| Quercetin-7-O-glucuronide-4'-O-sulfate |

| Quercetin-3-glucouronide |

| Hyperoside |

| Quercitrin |

| Gallic acid |

| Formic acid |

| Acetonitrile |

Metabolic Fate and Pharmacokinetics in Preclinical Research Models

Enzymatic Hydrolysis and Deconjugation Pathways

The metabolic journey of Quercetin (B1663063) 3-sulfate is heavily influenced by enzymatic activities that modify its structure, impacting its bioavailability and biological function.

Sulfatases are key enzymes in the metabolism of sulfated compounds like Quercetin 3-sulfate. These enzymes catalyze the hydrolysis of sulfate (B86663) esters, a process known as desulfation, releasing the parent aglycone, quercetin. This biotransformation is significant as the biological activities of quercetin and its sulfated conjugate can differ. In preclinical models, the liver is a primary site for sulfation and desulfation reactions. nih.gov Studies using rat liver preparations have demonstrated the capacity of hepatic sulfotransferases to conjugate quercetin, and conversely, the presence of sulfatases that can hydrolyze these conjugates. nih.gov While specific data on the direct action of intestinal sulfatases on Quercetin 3-sulfate is limited, the general understanding is that bacterial microflora in the gut possess sulfatase activity, potentially contributing to the deconjugation of quercetin sulfates that reach the colon.

The metabolic fate of Quercetin 3-sulfate is not solely determined by sulfatases. It is part of a complex interplay with other phase II metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferase (COMT). researchgate.netmtak.hu

In a hepatic cell model (HepG2), it was shown that quercetin glucuronides can be absorbed and subsequently hydrolyzed by endogenous β-glucuronidase. nih.gov The released quercetin aglycone can then undergo sulfation to form metabolites like quercetin-3'-sulfate. nih.gov This indicates a pathway where a glucuronidated form of quercetin could be deconjugated and then sulfated.

Furthermore, inhibition of COMT, the enzyme responsible for methylation, has been shown to shift quercetin metabolism towards sulfation. nih.gov In HepG2 cells, when COMT was inhibited, the formation of quercetin-3'-sulfate from quercetin glucuronides increased, highlighting the competitive nature of these metabolic pathways. nih.gov This suggests that Quercetin 3-sulfate itself, or its precursor quercetin, is a substrate in a dynamic metabolic system where glucuronidation, sulfation, and methylation pathways compete and interact.

Absorption and Cellular Uptake Mechanisms

The ability of Quercetin 3-sulfate to exert systemic or localized effects is contingent on its absorption and uptake into cells. In vitro models have been instrumental in elucidating these mechanisms.

While quercetin glycosides can be transported by the sodium-dependent glucose transporter 1 (SGLT1), the uptake of sulfated conjugates like Quercetin 3-sulfate appears to follow different pathways. researchgate.net Studies using Caco-2 cell monolayers, a widely used in vitro model for the human intestinal epithelium, have shown that quercetin aglycone is absorbed via passive diffusion and potentially by the organic anion transporting polypeptide B (OATP-B). researchgate.netnih.gov

In contrast, the cellular uptake of Quercetin 3-sulfate in Caco-2 cells has been observed to be significantly lower than that of the quercetin aglycone. researchgate.net This suggests that the sulfate conjugate is not a primary substrate for the same uptake transporters as the aglycone or its glycosides. The polar nature of the sulfate group likely hinders passive diffusion across the lipid bilayer of the cell membrane. Efflux transporters, such as the multidrug resistance-associated protein 2 (MRP2), have been identified as playing a role in the transport of quercetin metabolites, potentially effluxing conjugates back into the intestinal lumen and limiting their net absorption. researchgate.net

Permeability studies reinforce the findings from transporter-specific investigations. The apparent permeability coefficient (Papp) for quercetin aglycone across Caco-2 cell monolayers is significantly higher than for its conjugated forms. sci-hub.se The addition of a sulfate group increases the hydrophilicity of the molecule, which generally leads to lower membrane permeability.

Research has shown that sulfation modulates cellular uptake, with flavonoid sulfates exhibiting much lower uptake in both RAW264.7 and HepG2 cells compared to the parent quercetin. nih.gov This reduced permeability of Quercetin 3-sulfate suggests that its systemic bioavailability following oral ingestion is likely dependent on initial deconjugation in the gut or that it is absorbed intact to a limited extent before being rapidly cleared.

| Compound | Papp (Absorptive Direction) (x 10-6 cm/s) | Cellular Accumulation (Relative %) |

|---|---|---|

| Quercetin | 2.61 | 1.90% |

| Quercetin 3-O-glucoside | 0.20 | Not Reported |

| Quercetin 3-O-glucuronide | 0.11 | Not Reported |

Distribution and Excretion in Animal Models (e.g., rodents)

Animal models, particularly rats, have been crucial for understanding the in vivo distribution and elimination of quercetin and its metabolites, including Quercetin 3-sulfate. Following oral administration, quercetin is rapidly metabolized, and its conjugates are the primary forms found in circulation. nih.gov

Studies in rats have shown that quercetin metabolites are widely distributed to various tissues. researchgate.net After long-term feeding, the highest concentrations of total quercetin (aglycone and metabolites) were found in the lungs, with lower levels detected in the brain, white fat, and spleen. researchgate.net In short-term studies with pigs, the liver and kidneys showed high concentrations of quercetin and its metabolites. researchgate.net

Quercetin 3'-O-sulfate has been specifically identified as a major plasma metabolite in rats. researchgate.net The excretion of quercetin metabolites occurs via both urine and feces. Urinary excretion data from rats indicates that radioactivity from labeled quercetin is eliminated over a 24-hour period, suggesting relatively efficient clearance from the body. fao.org The presence of metabolites in bile also points to enterohepatic circulation as a potential pathway for the elimination and reabsorption of quercetin conjugates. acs.org

| Tissue | Concentration (nmol/g tissue) |

|---|---|

| Lungs | 15.3 |

| Liver | Not specified in this format |

| Kidney | Not specified in this format |

| Spleen | Low |

| Brain | Low |

| White Fat | Low |

Metabolite Identification and Profiling in Biological Matrices (non-human)

Research into the metabolic fate of Quercetin 3-Sulfate has primarily been conducted in the context of it being a major metabolite of quercetin and its glycosides in preclinical models, particularly rats. Following the administration of quercetin, it undergoes extensive biotransformation, leading to the presence of various conjugated metabolites, including sulfated, glucuronidated, and methylated forms, in different biological matrices. The profile of these metabolites can differ significantly between plasma, urine, liver, and kidneys.

Studies in rats have shown that after oral administration of quercetin, the absorbed compound is rapidly metabolized. The resulting metabolites include various mono-sulfates, di-sulfates, glucuronides, and mixed heteroconjugates (e.g., glucuronide-sulfate).

One study that administered quercetin glucosides to rats identified and quantified a wide array of these conjugates in different biological samples. The distribution of these metabolites was found to be highly selective. For instance, certain heteroconjugates of quercetin and its methylated form, isorhamnetin, were dominant in plasma but were minimally excreted in urine. Conversely, other conjugates were major components of urine but were barely detectable in plasma nih.gov. This suggests that the specific type and position of the conjugate group play a crucial role in the transport and excretion of quercetin metabolites.

In rats treated with a low-dose regimen of quercetin, the primary metabolites found in plasma were identified as 3′-methylquercetin (isorhamnetin) glucuronide-sulfate conjugates nih.gov. This indicates that a sequence of metabolic reactions, including methylation, glucuronidation, and sulfation, occurs in vivo.

The following tables summarize the identified quercetin metabolites in various biological matrices in rats after the administration of quercetin or its glucosides.

Table 1: Quercetin Metabolites Identified in Rat Plasma This interactive table details the various quercetin conjugates found circulating in rat plasma following the administration of quercetin or its precursors.

| Metabolite Class | Specific Metabolite Identified | Reference |

|---|---|---|

| Heteroconjugates | Quercetin 7-O-glucuronide-4'-O-sulfate | nih.gov |

| Methylquercetin 7-O-glucuronide-4'-O-sulfate | nih.gov | |

| Isorhamnetin glucuronide-sulfate conjugate(s) | nih.gov | |

| Glucuronides | Quercetin-3-glucuronide | tandfonline.com |

| Sulfates | Quercetin-3'-sulfate (Q3'S) | tandfonline.com |

| Methylated Forms | Isorhamnetin (IH) | tandfonline.com |

Table 2: Quercetin Metabolites Identified in Rat Urine This interactive table outlines the profile of quercetin metabolites excreted in the urine of rats, highlighting the differences compared to plasma profiles.

| Metabolite Class | Specific Metabolite Identified | Reference |

|---|---|---|

| Heteroconjugates | Quercetin 7-O-glucuronide-3'-O-sulfate | nih.gov |

| Quercetin 4'-O-glucuronide-7-O-sulfate | nih.gov | |

| Quercetin 3'-O-glucuronide-7-O-sulfate | nih.gov |

| Sulfates | Quercetin 3'-O-sulfate | nih.gov |

Table 3: Quercetin Metabolites Identified in Rat Liver and Kidney Tissues This interactive table shows the quercetin conjugates that have been found to accumulate in the liver and kidneys of rats.

| Biological Matrix | Metabolite Class | Specific Metabolite Identified | Reference |

|---|---|---|---|

| Liver | Mono-sulfate conjugates | Abundant | nih.gov |

| Kidney | Mono-sulfate conjugates | Abundant | nih.gov |

The research highlights that mono-sulfate conjugates of quercetin are found in abundance in both liver and renal tissues nih.gov. Furthermore, studies focusing on urinary metabolites in rats that received quercetin identified a single peak corresponding to quercetin 3'-O-sulfate, confirming its role as a significant urinary excretion product nih.gov. The selective accumulation of certain conjugates, such as those with a 4'-O-sulfate group in the plasma, is attributed to their limited urinary excretion nih.gov. This contrasts with other heteroconjugates, like 7-O-glucuronide-3'-O-sulfate, which are major metabolites in urine but are found in minimal amounts in the plasma nih.gov.

Collectively, these findings in preclinical models demonstrate that Quercetin 3-Sulfate is a key component in a complex metabolic pathway. Its presence and concentration in different biological matrices are influenced by extensive phase II metabolism, including glucuronidation and methylation, and are governed by selective excretion mechanisms.

Molecular and Cellular Mechanisms of Action in Experimental Systems

Modulation of Oxidative Stress Pathways

Quercetin (B1663063) and its derivatives are well-known for their antioxidant properties, which are attributed to their ability to counteract oxidative stress through various mechanisms.

The capacity of a compound to directly neutralize free radicals is a key measure of its antioxidant potential. This is often evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Research indicates that the chemical structure of flavonoids is crucial for their radical scavenging ability. For quercetin, the presence of hydroxyl groups on the B-ring is particularly important for this activity. researchgate.net However, the sulfation of quercetin at the 3-position has been shown to reduce its direct radical scavenging capacity. One study found that flavonoid sulfates were weaker DPPH radical scavengers compared to their non-sulfated parent compounds. nih.gov This suggests that while Quercetin 3-Sulfate Potassium Salt may possess some radical scavenging properties, it is likely less potent in this regard than quercetin. nih.govmdpi.com

The following table summarizes the comparative antioxidant activities of quercetin and its derivatives from various studies.

| Compound | Assay | IC50 (µg/mL) | Key Findings |

| Quercetin | DPPH | - | Strong scavenging activity. |

| Quercetin | ABTS | 1.89 ± 0.33 | Exhibits better inhibitory activity against ABTS radical than DPPH radical. nih.gov |

| Quercetin-Tb(III) Complex | DPPH | - | Scavenging activity is less than that of Quercetin. researchgate.net |

| Quercetin-Tb(III) Complex | ABTS | - | Scavenging activity is less than that of Quercetin. researchgate.net |

| Quercetin 3'-O-sulfate | DPPH | - | Weaker DPPH radical scavenger than non-sulfated quercetin. nih.gov |

IC50 values represent the concentration of the compound required to scavenge 50% of the radicals.

Beyond direct scavenging, antioxidants can exert their effects by bolstering the body's own defense systems. This involves upregulating the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). A key regulator of this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2), which, under conditions of oxidative stress, translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various antioxidant genes, including heme oxygenase-1 (HO-1). nih.govnih.gov

Studies on quercetin have demonstrated its ability to activate the Nrf2 pathway, thereby enhancing the expression of HO-1 and other protective enzymes. nih.govmdpi.comnih.gov However, research on quercetin sulfates indicates a divergence in this activity. One study found that unlike quercetin, quercetin 3'-O-sulfate did not induce the expression of heme oxygenase-1 in RAW264.7 cells. nih.gov This suggests that the sulfation of quercetin may diminish its ability to activate the Nrf2/ARE pathway, and by extension, its capacity to regulate endogenous antioxidant enzymes may be less pronounced than that of its parent compound.

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but their overproduction can lead to cellular damage. Quercetin has been shown to effectively reduce the generation of ROS in various experimental models. For instance, in glioma cells, quercetin was found to inhibit cell migration by limiting ROS production. nih.gov It has also been observed to decrease intracellular ROS levels in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.net Some studies suggest that quercetin's ability to generate ROS under certain conditions can also contribute to its biological effects, such as its antileishmanial activity, by inducing mitochondrial dysfunction in the parasite. nih.gov

While direct evidence for this compound is scarce, the general understanding is that the antioxidant activity of quercetin metabolites is often reduced compared to the parent compound. mdpi.com Therefore, it is plausible that the ability of this compound to attenuate ROS production is present but potentially less effective than that of quercetin.

Regulation of Inflammatory Signaling Cascades

Chronic inflammation is a key factor in many diseases, and its modulation is a significant area of therapeutic research. Quercetin has been widely studied for its anti-inflammatory properties, which are mediated through its interaction with key signaling pathways.

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Quercetin has been shown to inhibit the NF-κB pathway through multiple mechanisms. It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. researchgate.net Studies have demonstrated that quercetin can suppress NF-κB activation in various cell types, including macrophages and intestinal epithelial cells, leading to a reduction in the production of inflammatory mediators. nih.govnih.gov For example, in LPS-stimulated lung epithelial cells, quercetin was found to suppress the nuclear translocation of NF-κB and reduce the levels of inflammatory cytokines like TNF-α, IL-1β, and IL-6. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial in translating extracellular stimuli into cellular responses, including inflammation.

Research has shown that quercetin can modulate MAPK pathways to exert its anti-inflammatory effects. In studies involving cardiac fibroblasts, quercetin was found to inhibit the phosphorylation of ERK, p38, and JNK, which was stimulated by reactive oxygen species (ROS). nih.gov In human hepatoma cells, quercetin induced a sustained activation of the JNK/AP-1 pathway while inhibiting the NF-κB pathway, contributing to its effects on cell death. aacrjournals.org Furthermore, in macrophages, quercetin and other flavonols have been observed to inhibit the phosphorylation of JNK, ERK, and p38, which in turn can suppress the activation of NF-κB. nih.govmdpi.com This suggests that the anti-inflammatory actions of quercetin are, at least in part, attributable to its ability to interfere with MAPK signaling. While direct studies on this compound are limited, the activity of its parent compound provides a strong indication of its potential mechanisms.

The following table details research findings on the regulation of inflammatory signaling cascades by quercetin.

| Pathway | Cell Type | Key Findings |

| NF-κB | Human Hepatoma Cells (HepG2) | Quercetin induced a time-dependent inactivation of the NF-κB pathway. aacrjournals.org |

| NF-κB | Thymocytes and Splenocytes | Quercetin hindered NF-κB activation. nih.gov |

| NF-κB | Bovine Intestinal Epithelial Cells | Quercetin can suppress the TLR4 signaling mechanism, which is upstream of NF-κB. nih.gov |

| MAPK (JNK) | Human Hepatoma Cells (HepG2) | Quercetin caused a time-dependent activation of the JNK/AP-1 pathway. aacrjournals.org |

| MAPK (ERK, JNK, p38) | Cardiac Fibroblasts | Quercetin significantly reduced the phosphorylation of ERK, p38, and JNK. nih.gov |

| MAPK (ERK, JNK, p38) | RAW 264.7 Macrophages | Flavonols, including quercetin, significantly inhibited JNK, ERK, and p38 phosphorylation. nih.gov |

Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Regulation

The anti-inflammatory potential of flavonoids is often linked to their ability to modulate key enzymes in inflammatory pathways, such as Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS).

Inducible Nitric Oxide Synthase (iNOS): Research on the effects of Quercetin 3-Sulfate on iNOS has shown a clear distinction from its aglycone precursor, quercetin. In an experimental model using lipopolysaccharide (LPS) and interferon-gamma (IFN-gamma) stimulated BV-2 microglia, quercetin was able to suppress nitric oxide (NO) production and iNOS gene transcription. However, its major metabolite, Quercetin-3'-sulfate, demonstrated no effect on this pathway nih.gov. Similarly, another study observed that while an acetylated derivative of quercetin inhibited LPS-induced NO production in J774A.1 macrophage cells, the sulfated form (quercetin-3,7,3',4'-tetrasulphate) was inactive researchgate.net. This indicates that the sulfation of quercetin at the 3-position abrogates the iNOS-inhibitory activity observed with the parent compound.

Cyclooxygenase (COX): In contrast to its inactivity towards iNOS, Quercetin 3-Sulfate has been shown to retain activity against COX enzymes. A study comparing quercetin and its metabolites found that Quercetin-3′-sulfate inhibited COX-2 activity at a concentration of 10 µM nih.gov. This effect was not shared by all metabolites, as quercetin-3-glucuronide was inactive, highlighting the specific role of the sulfate (B86663) conjugate in modulating the COX-2 pathway nih.gov.

Cytokine and Chemokine Expression Modulation (e.g., IL-6, TNF-α, IL-1β)

While the parent compound, quercetin, is widely documented to inhibit the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in various cell models mdpi.comnih.govmdpi.comresearchgate.netnih.gov, direct evidence demonstrating similar broad-spectrum cytokine modulation by Quercetin 3-Sulfate is not extensively reported in the current scientific literature. The sulfation process significantly alters the molecule's properties, and its effects on specific cytokine signaling pathways appear to be distinct from those of quercetin. Further investigation is required to fully elucidate the specific impact of Quercetin 3-Sulfate on the expression of these key inflammatory mediators.

Enzyme and Receptor Interactions

Inhibition of Specific Enzymes (e.g., mitochondrial ATPase, phosphodiesterase, lipoxygenase, hyaluronidase)

Quercetin 3-Sulfate's interaction with various enzymes shows a pattern of selective inhibition, which is often different from that of its parent compound.

Mitochondrial ATPase: Quercetin is a known inhibitor of mitochondrial F1-ATPase nih.govpnas.orgcymitquimica.com. Quercetin 3-Sulfate is a primary metabolite of quercetin, though direct studies confirming the extent to which it inhibits mitochondrial ATPase are limited. One study determined the crystal structure of bovine F1-ATPase inhibited by quercetin, but the activity of its metabolites was not examined pnas.org.

Phosphodiesterase (PDE): In porcine isolated coronary arteries, both quercetin and Quercetin 3′-sulfate were found to inhibit receptor-mediated contractions. However, the study suggested that the mechanism for enhancing cyclic-GMP-dependent relaxations by quercetin was not through the inhibition of phosphodiesterase 5, indicating a complex interaction nih.gov.

Lipoxygenase (LOX): Quercetin is recognized as a potent inhibitor of lipoxygenase nih.govnih.gov. However, specific data on the direct inhibitory activity of Quercetin 3-Sulfate against LOX are not well-documented. The degradation of quercetin within the LOX active site has been observed, leading to different inhibitory products, which complicates the direct comparison with its stable metabolites nih.gov.

Hyaluronidase (B3051955): Flavonoids, including quercetin, are known inhibitors of hyaluronidase researchgate.nettandfonline.com. The inhibitory mechanism can be influenced by the presence of acidic functional groups, including sulfates nih.gov. Studies on polysulfonated polysaccharides show that the degree of sulfation can directly impact hyaluronidase inhibition mrs-j.org. While this suggests a potential role for the sulfate group, direct experimental evidence of hyaluronidase inhibition by Quercetin 3-Sulfate specifically is not prominently available.

Adenosine (B11128) Receptor Antagonism (e.g., A3 receptor)

A significant and specific interaction has been identified between Quercetin 3-Sulfate and adenosine receptors. A 2012 patent filing explicitly describes Quercetin-3'-O-sulfate as a selective adenosine A3 receptor antagonist google.com. The document highlights its use for selectively inhibiting the human adenosine A3 receptor, suggesting it acts preferentially on this subtype over others at clinically relevant concentrations google.com. This antagonistic activity at the A3 receptor represents a key therapeutic potential for the compound.

Interactions with Protein Kinases and Phosphatases (e.g., PI3K/Akt, AMPK)

The parent compound, quercetin, is known to interact with several protein kinases that are crucial for cellular signaling.

PI3K/Akt Pathway: Quercetin has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway mdpi.comnih.gov. While Quercetin 3-Sulfate is a major metabolite, specific studies confirming its direct inhibitory effect on the PI3K/Akt pathway are lacking.

AMP-activated protein kinase (AMPK): Activation of AMPK is another well-documented effect of quercetin nih.govcurtin.edu.aumdpi.com. One study demonstrated that quercetin and its metabolites could induce AMPK activation in human aortic endothelial cells, although the specific contribution of the 3-sulfate form was not isolated curtin.edu.au. Therefore, direct evidence for AMPK activation by Quercetin 3-Sulfate remains to be conclusively established.

Cellular Homeostasis and Fate Modulation (in cell lines)

The sulfation of quercetin has a profound impact on its cellular uptake, metabolism, and subsequent effects on cellular homeostasis. A comparative study using RAW264.7 and HepG2 cell lines provided key insights into these differences.

The cellular uptake of Quercetin 3'-O-sulfate was found to be significantly lower than that of its parent compound, quercetin, in both cell lines tested nih.gov. This reduced bioavailability at the cellular level directly influences its biological activity. Furthermore, the study showed that Quercetin 3'-O-sulfate is metabolized to a much more limited extent compared to quercetin nih.gov.

This difference in cellular processing leads to distinct outcomes in modulating cellular fate. For instance, while quercetin is known to induce the expression of antioxidant and detoxification enzymes, Quercetin 3'-O-sulfate did not induce the expression of either heme oxygenase-1 (HO-1) in RAW264.7 cells or cytochrome P450 1A1 (CYP1A1) in HepG2 cells nih.gov. This demonstrates that the sulfated metabolite does not activate these specific protective pathways, a key difference from its aglycone form.

Interactive Data Table: Summary of Molecular Interactions

| Target | Compound | Experimental System | Finding | Reference |

| iNOS | Quercetin 3-Sulfate | BV-2 microglia | No inhibitory effect on iNOS gene transcription. | nih.gov |

| COX-2 | Quercetin 3-Sulfate | In vitro assay | Exhibited inhibitory activity at 10 µM. | nih.gov |

| Adenosine A3 Receptor | Quercetin 3-Sulfate | Not specified | Acts as a selective antagonist. | google.com |

| Cellular Uptake | Quercetin 3-Sulfate | RAW264.7 & HepG2 cells | Significantly lower uptake compared to quercetin. | nih.gov |

| HO-1 / CYP1A1 Induction | Quercetin 3-Sulfate | RAW264.7 & HepG2 cells | Did not induce expression, unlike quercetin. | nih.gov |

Cell Cycle Regulation

Quercetin and its metabolites, including the sulfated form, have been shown to influence cell cycle progression, a critical process in cell proliferation. nih.govresearchgate.net In human breast cancer MCF-7 cells, quercetin-3'-sulfate (Q3'S) was found to mediate cell-cycle arrest, primarily at the S phase. nih.gov This arrest was accompanied by a decrease in the number of cells in the G0/G1 and G2/M phases following a 48-hour treatment. nih.gov Similarly, studies on other cancer cell lines have demonstrated that quercetin can induce cell cycle arrest in the G1 or G2/M phase, suggesting that the specific phase of arrest can be cell-type dependent. frontiersin.orgmdpi.com This regulation is often associated with the modulation of key cell cycle regulatory proteins.

Induction of Apoptosis Mechanisms

A significant mechanism underlying the anti-tumor effects of quercetin and its metabolites is the induction of apoptosis, or programmed cell death. researchgate.net In MCF-7 human breast cancer cells, Q3'S was observed to induce apoptosis. nih.gov Specifically, after a 48-hour treatment with 100 μM of Q3'S, 58.2% of the cells entered the early phase of apoptosis. nih.gov This induction of apoptosis was associated with a marginal generation of intracellular reactive oxygen species (ROS), suggesting an ROS-dependent apoptosis pathway. nih.gov The pro-apoptotic effects of quercetin often involve the modulation of the Bcl-2 family of proteins, including the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. mdpi.com Furthermore, the activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common feature of quercetin-induced cell death. frontiersin.org

Modulation of Mitochondrial Function

Mitochondria play a central role in cellular energy metabolism and apoptosis. Quercetin and its metabolites can modulate mitochondrial function in various ways. researchgate.netsemanticscholar.org Studies have shown that quercetin can protect mitochondria from damage induced by oxidative stress. semanticscholar.orgscienceopen.com It can help preserve mitochondrial function by increasing ATP levels and oxygen consumption in intestinal epithelial cells under oxidative stress. researchgate.net Quercetin has also been shown to inhibit mitochondrial fission and promote mitochondrial fusion, processes that are critical for maintaining mitochondrial health and function. scienceopen.com In some cancer cells, quercetin's modulation of both glycolytic and mitochondrial pathways for ATP production is considered an effective strategy for inducing cell death. researchgate.net

Regulation of Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its modulation can impact cell survival and death. Quercetin has been shown to induce protective autophagy in various in vitro models, a process that can be mediated by increased calcium release. conditionmed.org In cancer cells, quercetin can induce autophagy by inhibiting the Akt-mTOR pathway. mdpi.com The regulation of autophagy by quercetin can be complex and context-dependent, as it has been shown to both induce and inhibit autophagy in different cell types and under different conditions. conditionmed.org High Mobility Group Box 1 (HMGB1), a protein involved in regulating the balance between autophagy and apoptosis, has been identified as a potential target of quercetin derivatives. biomedpharmajournal.orgsemanticscholar.org

Epigenetic Mechanisms of Action

Emerging research indicates that quercetin and its metabolites can exert their effects through epigenetic modifications, which alter gene expression without changing the DNA sequence itself. frontiersin.orgmdpi.com These mechanisms include DNA methylation and histone modifications. Studies have suggested that quercetin-induced cell death in some cancer cells is associated with increased transcription of genes in the apoptotic pathway through DNA demethylation and inhibition of histone deacetylases (HDACs). frontiersin.org This highlights the potential for quercetin and its metabolites to reverse pathological epigenetic changes. researchgate.net

Modulation of Gene Expression Profiles and Protein Synthesis

Quercetin 3-Sulfate and other quercetin metabolites can significantly modulate gene expression and protein synthesis, influencing a wide range of cellular functions. In human umbilical vein endothelial cells (HUVECs), uric acid exposure was found to alter gene expression profiles, and it is proposed that quercetin-3'-sulfate may influence this by inhibiting xanthine (B1682287) oxidoreductase (XOR), an enzyme involved in uric acid production. sci-hub.se

In 3T3-L1 mature adipocytes, quercetin-3-O-sulfate (3S) was found to reduce the gene expression of glut4, a key glucose transporter. Furthermore, studies have shown that quercetin and its sulfated forms can reduce the mRNA expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, in colon cancer cells. Quercetin metabolites have also been shown to cause a high expression of nm23-H1 and tissue inhibitor of metalloproteinase (TIMP-2), as well as increase the expression of peroxisome proliferator-activated receptor gamma (PPAR-g). frontiersin.orgnih.gov These findings demonstrate the broad impact of quercetin 3-sulfate on the genetic and protein machinery of the cell.

Biological Activities Investigated in Preclinical Models

In Vitro Studies on Cell Lines

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

The potential of quercetin (B1663063) and its derivatives to combat cancer has been a significant area of research. Studies on various cancer cell lines, including HeLa, have demonstrated the anti-proliferative and cytotoxic effects of quercetin. nih.govnih.govdovepress.com For instance, quercetin has been shown to inhibit the growth of HeLa cells and induce apoptosis in a time- and dose-dependent manner. nih.gov It can arrest the cell cycle at the G0/G1 phase and modulate the expression of proteins involved in apoptosis. nih.gov While much of the research has focused on quercetin itself, the major metabolite, quercetin-3'-sulfate, has been shown to decrease glucose and ATP levels in HepG2 cells, suggesting it may contribute to the systemic anti-cancer effects observed in vivo. nih.gov

Effects on Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that quercetin can inhibit the migration and invasion of various cancer cell lines. For example, in human head and neck squamous cell carcinoma (HNSCC) cell lines, such as HSC-3 and FaDu, quercetin has been observed to dose-dependently inhibit cellular migration. nih.gov It has also been found to suppress the invasion of SAS human oral cancer cells and triple-negative breast cancer cells. foodforbreastcancer.comiiarjournals.org These effects are often attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix. iiarjournals.org While these studies primarily focus on quercetin, the potential role of its sulfate (B86663) metabolites in these processes remains an area for further investigation.

Neuroprotective Activities in Neuronal Cell Models

In the context of neuroprotection, quercetin and its metabolites have shown promise in preclinical models. nih.govnih.gov While direct studies on Quercetin 3-Sulfate Potassium Salt are limited, research on quercetin metabolites, in general, indicates neuroprotective actions. nih.gov One of the key mechanisms investigated is the inhibition of ferroptosis, a form of iron-dependent cell death. Quercetin has been found to alleviate ferroptosis in various cell models, including neuronal cells, by activating antioxidant pathways and reducing lipid peroxidation. nih.govnih.govmdpi.comresearchgate.net For instance, in HT22 neuronal cells, quercetin exerts neuroprotective effects against glutamate-induced ferroptosis by activating the Nrf2 pathway. mdpi.com Given that quercetin-3'-sulfate is a major plasma metabolite, it is plausible that it contributes to the observed neuroprotective effects of quercetin in vivo. mdpi.com

Cardioprotective Effects in Cardiac Cell Models

Quercetin has been investigated for its potential benefits to cardiovascular health. nih.govnih.gov In vitro studies have shown that quercetin can protect cardiomyocytes from oxidative stress and regulate stress-sensitive protein kinase cascades. nih.gov It has also been observed to reduce the production of reactive oxygen species (ROS) in cardiac fibroblasts, thereby inhibiting cell proliferation. nih.gov Although direct evidence for the cardioprotective effects of this compound in cardiac cell models is not extensively reported, the known antioxidant properties of quercetin suggest that its metabolites could play a role in these protective mechanisms. nih.gov

Modulation of Immune Cell Responses

Quercetin and its metabolites have been shown to modulate the responses of various immune cells. nih.govmetagenicsinstitute.commdpi.com For instance, quercetin can suppress the accumulation and activation of immune cells, including macrophages, in adipose tissue. nih.govmdpi.com It has also been demonstrated to reduce the production of pro-inflammatory cytokines like TNF-α by macrophages and lung epithelial cells. metagenicsinstitute.com A major metabolite, quercetin-3-O-glucuronide, has been shown to reduce the transcription of genes involved in inflammation in human macrophages. nih.gov Furthermore, quercetin has been found to modulate the release of soluble factors from both myeloid and plasmacytoid dendritic cells in response to LPS. researchgate.net These findings suggest that quercetin and its metabolites, likely including the 3-sulfate form, can influence immune responses by targeting key inflammatory pathways. mdpi.com

Skin Protective Effects in Keratinocytes and Melanoma Cells

The effects of quercetin on skin cells, particularly in relation to melanogenesis and protection, have been a subject of interest. However, the results have been somewhat contradictory. Some studies report that quercetin can enhance melanogenesis in human melanoma cells and normal human melanocytes. nih.gov Conversely, other research indicates that quercetin can inhibit melanin (B1238610) production in B16 melanoma cells. mdpi.comunmul.ac.id At high concentrations, quercetin has been shown to decrease melanin content, while at lower concentrations, it may increase it. mdpi.com The inhibitory effect on melanin formation has been linked to the hydroxyl group at the C-3 position of quercetin. unmul.ac.id The role of quercetin metabolites, such as the 3-sulfate, in these processes is not yet fully elucidated.

Compound Names

| Compound Name |

| This compound |

| Quercetin |

| Quercetin-3'-sulfate |

| Quercetin-3-O-glucuronide |

| Cisplatin |

| Paclitaxel |

| 5-Fluorouracil |

| Doxorubicin |

| Lipopolysaccharide (LPS) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Matrix Metalloproteinases (MMPs) |

Research Findings on Biological Activities

| Cell Line | Biological Activity | Research Finding |

| HeLa | Anti-proliferative, Cytotoxic | Quercetin inhibits growth and induces apoptosis in a time- and dose-dependent manner, arresting the cell cycle at the G0/G1 phase. nih.gov |

| HepG2 | Anti-cancer | Quercetin-3'-sulfate decreases glucose and ATP levels, potentially contributing to systemic anti-cancer effects. nih.gov |

| HSC-3, FaDu | Anti-migration | Quercetin dose-dependently inhibits cellular migration. nih.gov |

| SAS | Anti-invasion | Quercetin suppresses invasion, partly through downregulation of MMPs. iiarjournals.org |

| HT22 | Neuroprotection (Anti-ferroptosis) | Quercetin protects against glutamate-induced ferroptosis by activating the Nrf2 pathway. mdpi.com |

| Cardiac Fibroblasts | Cardioprotection | Quercetin reduces ROS production, inhibiting cell proliferation. nih.gov |

| Macrophages | Immune Modulation | Quercetin suppresses the accumulation and activation of macrophages and reduces pro-inflammatory cytokine production. nih.govmetagenicsinstitute.com |

| Human Melanoma Cells | Melanogenesis | Quercetin can enhance melanogenesis. nih.gov |

| B16 Melanoma Cells | Anti-melanogenesis | Quercetin can inhibit melanin production. mdpi.comunmul.ac.id |

In Vivo Studies Using Animal Models

Quercetin has demonstrated significant efficacy in mitigating oxidative stress and inflammation across various animal disease models. nih.govnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in many chronic diseases. nih.gov

In a rat model of cirrhosis induced by bile duct ligation, quercetin administration corrected the reduction in the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov It also prevented the increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.gov Furthermore, quercetin treatment helped to prevent liver fibrosis and necrosis, suggesting its potential to preserve liver function in the face of oxidative damage. nih.gov Similarly, in a mouse model of abdominal aortic aneurysm, quercetin treatment was associated with a decrease in oxidative stress, contributing to its protective effects. nih.gov The compound has also been shown to reduce oxidative stress in models of lead toxicity and diabetes. mdpi.comnih.gov

Quercetin's anti-inflammatory properties are equally noteworthy. It has been shown to inhibit the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various disease models. nih.govmdpi.com For instance, in a mouse model of atherosclerosis, quercetin treatment led to a reduction in the serum levels of these inflammatory markers. nih.gov The anti-inflammatory effects of quercetin are often linked to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. nih.govnih.gov

Table 1: Effects of Quercetin on Oxidative Stress and Inflammation Markers in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Cirrhotic Rats | Corrected reduction in SOD, CAT, and GPx activities; prevented increase in TBARS; prevented liver fibrosis and necrosis. | nih.gov |

| Abdominal Aortic Aneurysm Mice | Decreased oxidative stress. | nih.gov |

| Lead-Exposed Rats | Ameliorated oxidative stress. | mdpi.com |

| Diabetic Rats | Attenuated renal oxidative stress. | nih.gov |

| Atherosclerotic Mice | Reduced serum levels of TNF-α, IL-1β, and IL-18. | nih.gov |

| Adipocytes and Macrophages | Decreased expression of IL-1β, COX-2, IL-6, and TNF-α. | nih.gov |

Quercetin has shown considerable promise in protecting the kidneys from damage in various nephropathy models, particularly diabetic nephropathy (DN). nih.govfrontiersin.org DN is a serious complication of diabetes and a leading cause of end-stage renal disease. nih.gov

In a study using a mouse model of DN, chronic treatment with a low dose of quercetin demonstrated significant renoprotective effects. frontiersin.org The treatment led to a reduction in polyuria (excessive urination) and glycemia (high blood sugar). frontiersin.org Moreover, it decreased creatininemia (high levels of creatinine (B1669602) in the blood) and reduced proteinuria (excess protein in the urine), both of which are key markers of kidney damage. frontiersin.org Histological analysis revealed that quercetin normalized the glomerulosclerosis index, indicating a reduction in the scarring of the glomeruli, the filtering units of the kidney. frontiersin.org

A meta-analysis of 20 animal studies concluded that quercetin significantly improves renal function in diabetic animal models. nih.gov The analysis found that quercetin administration led to a significant decrease in the renal index, serum creatinine, blood urea (B33335) nitrogen (BUN), urine protein, and urine albumin levels. nih.gov These findings highlight quercetin's potential to mitigate the functional and structural damage to the kidneys associated with diabetes. nih.govfrontiersin.org The protective effects are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties. frontiersin.orgtujns.org

Table 2: Renal Protective Effects of Quercetin in Diabetic Nephropathy Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Diabetic apoE−/− Mice | Diminished polyuria and glycemia; decreased creatininemia and proteinuria; normalized glomerulosclerosis index. | frontiersin.org |

| Streptozotocin-induced Diabetic Rats | Lowered blood glucose levels; prevented renal cell apoptotic changes and histopathological alterations. | tujns.org |

| Meta-analysis of Animal Studies | Significantly decreased renal index, serum creatinine, BUN, urine protein, and urine albumin. | nih.gov |

| Streptozotocin-induced Diabetic Rats | Markedly ameliorated kidney functionality by curtailing extracellular matrix expansion and tubular damage. | nih.gov |

Quercetin has been extensively studied for its protective effects on the cardiovascular system, particularly in models of myocardial injury and atherosclerosis. nih.govnih.govnih.gov Its antioxidant and anti-inflammatory properties play a crucial role in these protective mechanisms. mdpi.com

In a rat model of myocardial ischemia/reperfusion (I/R) injury, quercetin postconditioning was found to improve the contractility of the heart and inhibit inflammatory reactions. nih.gov Specifically, it reduced the tissue levels of the pro-inflammatory cytokine IL-1β. nih.gov The cardioprotective effects in this model were suggested to be mediated through the nitric oxide (NO) system and mitochondrial K-ATP channels. nih.gov

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries, is another area where quercetin has shown therapeutic potential. In apolipoprotein E-deficient (ApoE−/−) mice, a common model for atherosclerosis, quercetin treatment has been shown to alleviate atherosclerotic lesions. nih.govmdpi.com It reduces lipid accumulation in the aortic roots and lowers serum levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). nih.govmdpi.com Furthermore, quercetin has been observed to enhance autophagy, a cellular process that removes damaged components, in the aortas of these mice, which may contribute to its anti-atherosclerotic effects. nih.gov It also inhibits the phenotypic switch of vascular smooth muscle cells to macrophage-like cells, a key event in the progression of atherosclerosis. mdpi.com

Table 3: Cardioprotective Effects of Quercetin in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat Myocardial Ischemia/Reperfusion | Improved contractility; inhibited inflammatory reactions; reduced IL-1β levels. | nih.gov |

| ApoE−/− Mice with Atherosclerosis | Alleviated atherosclerotic lesions; reduced lipid accumulation; lowered serum TC and LDL-C; enhanced aortic autophagy. | nih.gov |

| ApoE−/− Mice with Atherosclerosis | Decreased the size of atherosclerotic lesions; mitigated lipid accumulation; reduced co-localization of macrophage-like VSMCs with pro-atherogenic factors. | mdpi.com |

| ApoE-/- Mice | Decreased lipid deposition in arterial lumina; reduced serum sIcam-1 and IL-6. | researchgate.net |

| Atherosclerotic Mice | Inhibited the formation of atherosclerotic plaques; downregulated markers of endothelial cell injury. | researchgate.net |

In spontaneously hypertensive rats (SHR), treatment with quercetin has been shown to improve endothelium-dependent vasorelaxation of aortic segments and decrease systolic blood pressure. researchgate.net Similarly, in a salt-sensitive model of hypertension, quercetin was effective in lowering blood pressure. researchgate.net The mechanisms underlying these effects are multifaceted and include a reduction in oxidative stress and an improvement in endothelial function. researchgate.netnih.gov

Studies have shown that quercetin can enhance the relaxation of resistance arteries, such as mesenteric arteries, and improve their sensitivity to acetylcholine-induced relaxations. nih.gov It can also potentiate acetylcholine-induced vascular relaxation in hypertensive rats, suggesting a direct action on the blood vessels. nih.gov Furthermore, quercetin has been found to stimulate endothelium-dependent vasorelaxation through the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) bioavailability. nih.gov NO is a potent vasodilator, and its increased availability contributes to the relaxation of blood vessels and a reduction in blood pressure.

Table 4: Vasodilatory and Vascular Function Modulating Effects of Quercetin in Hypertensive Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | Improved endothelium-dependent vasorelaxation; decreased systolic blood pressure. | researchgate.net |

| Salt-Sensitive Hypertensive Dahl Rats | Reduced elevated blood pressure. | researchgate.netnih.gov |

| L-NAME-Induced Hypertensive Rats | Lowered blood pressure; improved aortic mechanical properties; enhanced relaxation of mesenteric arteries. | nih.gov |

| Renal Hypertensive Rats | Potentiated acetylcholine-induced vascular relaxation. | nih.gov |

| Rat Aortic Vessels | Induced vasorelaxation and increased cGMP levels. | nih.gov |

| Angiotensin II-stimulated VSMCs | Inhibited proliferation and activation of the JAK2/STAT3 pathway. | nih.gov |

In a rat model of osteoarthritis, quercetin treatment was found to modulate the gut microbiota, leading to an increase in the proportion of beneficial bacteria such as Clostridia and a decrease in potentially harmful bacteria like Bacilli. nih.gov Specifically, it elevated the levels of the genus Lactobacillus, which is known for its positive effects on gut health and inflammation. nih.gov

Similarly, in a mouse model of dextran (B179266) sodium sulfate (DSS)-induced colitis, quercetin administration modified the gut microbiota composition and suppressed the growth of harmful bacteria. mdpi.com This modulation of the gut microbiota was associated with an attenuation of body weight loss and a reduction in pathological damage to the colon. mdpi.com These findings suggest that quercetin's ability to positively influence the gut microbial ecosystem may be an important mechanism underlying its therapeutic effects in various disease states.

Table 5: Effects of Quercetin on Gut Microbiota in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat Model of Osteoarthritis | Increased the proportion of Clostridia and decreased Bacilli; elevated levels of Lactobacillus. | nih.gov |

| Mice with DSS-induced Colitis | Modified gut microbiota composition; suppressed the growth of harmful bacteria. | mdpi.com |

| General Rat Studies | Consistently reduces gut dysbiosis and lowers the Firmicutes/Bacteroidetes ratio. | consensus.app |

Beyond its effects on the kidneys and cardiovascular system, quercetin has demonstrated protective effects in models of injury to other specific organs, most notably the lungs. nih.govnih.gov

In a rat model of sepsis-induced acute lung injury (ALI), quercetin was found to be beneficial by decreasing the levels of oxidative stress markers and increasing the activities of antioxidant enzymes in the lung tissue. nih.gov It also reduced the serum levels of YKL-40 and periostin, which are biomarkers associated with lung injury. nih.gov Another study on sepsis-induced ALI in rats showed that quercetin could protect against lung injury by inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1) and macrophage inflammatory protein-2 (MIP-2), which are involved in the inflammatory response. geneticsmr.org